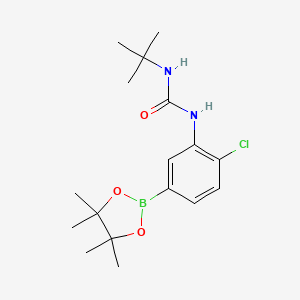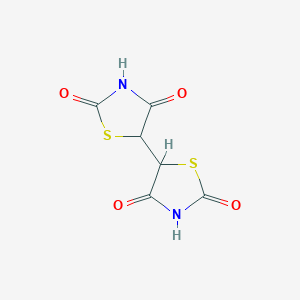![molecular formula C24H24N4O5S B2510998 N-(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxol-5-carboxamid CAS No. 1005295-32-8](/img/structure/B2510998.png)
N-(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their affinity to dopamine D3 receptors and alpha1-adrenergic receptors . These receptors are significant targets for the treatment of various neurological conditions .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a thiazole ring, and a benzo[d][1,3]dioxole moiety . The exact 3D structure and conformation would depend on the specific conditions and environment.Wissenschaftliche Forschungsanwendungen
Modulation des Serotoninrezeptors
Die Verbindung zeigt vielversprechende Wechselwirkungen mit Serotoninrezeptoren, insbesondere mit dem 5-HT1A-Rezeptor. Dieser Rezeptor spielt eine entscheidende Rolle bei der Stimmungsregulation, Angst und Kognition. N-(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxol-5-carboxamid wurde synthetisiert und auf seine Bindungsaffinität zum 5-HT1A-Rezeptor getestet. Bemerkenswert ist, dass es eine hohe Selektivität mit einer Bindungskonstante (Ki) von 1,2 nM aufwies . Solche Liganden könnten Auswirkungen auf die Behandlung von Angststörungen, Depressionen und anderen verwandten Erkrankungen haben.
Entwicklung von Medikamenten gegen Tuberkulose
Obwohl die Verbindung nicht direkt mit Tuberkulose (TB) zusammenhängt, könnten ihre strukturellen Merkmale neuartige Antituberkulosemittel inspirieren. Forscher haben Derivate entworfen und synthetisiert, die ein ähnliches Piperazin-Gerüst enthalten. Diese Verbindungen wurden auf ihre Antituberkuloseaktivität gegen Mycobacterium tuberculosis untersucht. Obwohl nicht speziell getestet, könnten die aus verwandten Strukturen gewonnenen Erkenntnisse die Entwicklung von Medikamentenstrategien beeinflussen .
Alzheimer-Krankheit und Erkrankungen des zentralen Nervensystems
Angesichts der Wechselwirkungen der Verbindung mit Serotoninrezeptoren könnte sie auch im Zusammenhang mit Erkrankungen des zentralen Nervensystems (ZNS) relevant sein. G-Protein-gekoppelte Rezeptoren (GPCR), darunter Serotoninrezeptoren, sind an Krankheiten wie Alzheimer, Fettleibigkeit und Diabetes beteiligt. Die Untersuchung der Auswirkungen der Verbindung auf die ZNS-Funktion und den Neurosschutz könnte wertvoll sein .
Potenzielle Acetylcholinesterase-Hemmung
Obwohl die Verbindung nicht direkt auf die Hemmung von Acetylcholinesterase (AChE) untersucht wurde, haben verwandte Piperazinderivate vielversprechend gezeigt. Verbindungen mit einer Alkylgruppe in der ortho-Position des Phenylpiperazins zeigten eine bessere AChE-Hemmung. Weitere molekulare Docking-Studien könnten den Mechanismus der Hemmung und potenzielle therapeutische Anwendungen untersuchen .
Wirkmechanismus
Target of Action
The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in changes in the receptor activity, which can lead to various downstream effects.
Biochemical Pathways
The interaction of the compound with the alpha1-adrenergic receptors affects the pathways associated with these receptors. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action can influence these functions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, along with binding data . The compound exhibited an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence their activity and subsequently affect the functions associated with these receptors, such as the contraction of smooth muscles in various parts of the body .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-31-19-5-3-2-4-18(19)27-8-10-28(11-9-27)22(29)13-17-14-34-24(25-17)26-23(30)16-6-7-20-21(12-16)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBPKPLOOMEMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol](/img/structure/B2510916.png)
![methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2510917.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2510926.png)
![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)
![N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2510931.png)


![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2510938.png)
